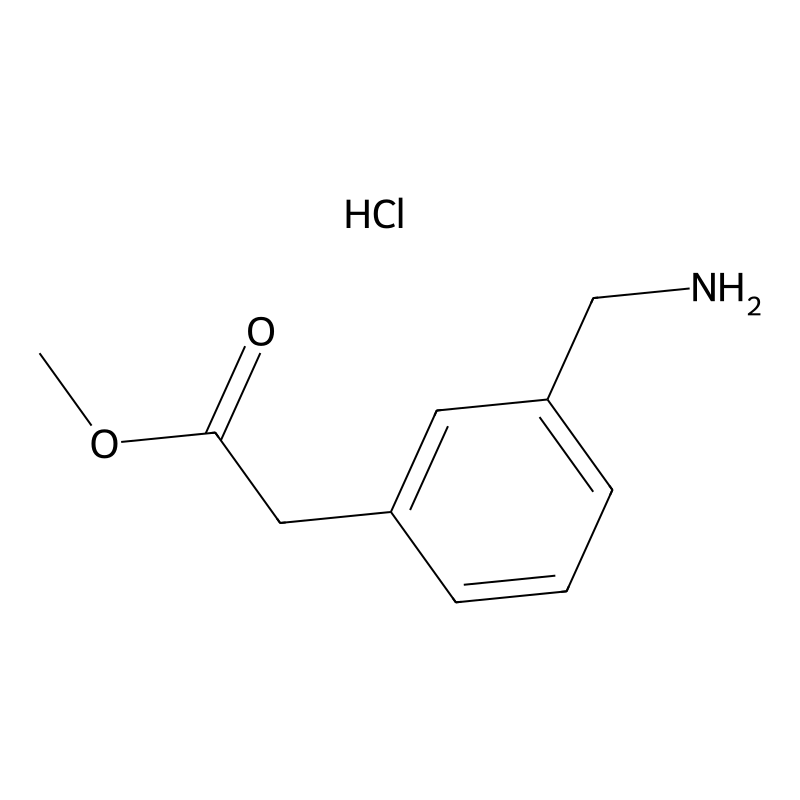

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride is used in bioprocessing and cell culture applications .

- Boronic acids and their esters, which are structurally similar to Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride, are considered for the design of new drugs and drug delivery devices .

- These compounds are particularly suitable as boron-carriers for neutron capture therapy .

- . Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .

- Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Bioprocessing and Cell Culture

Drug Design and Delivery

Pharmaceutical Industry

- 2-Aminoethyl methacrylate hydrochloride (AMA), a compound structurally similar to Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride, is used in the production of polymers and copolymers .

- These polymers are utilized in a wide range of applications, including coatings, adhesives, and medical devices .

- Poly (3-hydroxybutyrate) based polyurethane/urea composite scaffolds for tissue engineering applications have been synthesized using AMA .

- Amines, which are structurally similar to Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride, are known to participate in various chemical reactions .

- For example, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .

- Amines also react with acid chlorides to form amides .

- Amines react with sulfonyl groups to form sulfonamides, which are used as antimicrobial agents therapeutically and are called sulfa drugs .

Polymer Production

Tissue Engineering

Chemical Reactions

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic compound classified as an ester. It features a methyl ester group attached to a phenyl ring, which is further substituted with an aminomethyl group. The compound has the molecular formula and a molecular weight of approximately 215.68 g/mol. Its chemical structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

- Nucleophilic Substitution: The presence of the ester group allows for nucleophilic attack, leading to the formation of various substituted derivatives depending on the nucleophile employed.

- Reduction: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride can be reduced to form alcohols.

- Oxidation: This compound may also yield imines or nitriles under oxidative conditions .

Synthetic Routes

The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride typically involves the following steps:

- Starting Materials: Commonly used starting materials include methyl 2-bromoacetate and 3-(aminomethyl)phenylboronic acid.

- Reaction Conditions: The synthesis is generally conducted under inert atmospheres (such as nitrogen or argon) at elevated temperatures (80-100°C) to ensure complete conversion of reactants to products.

- Industrial Production: On a larger scale, continuous flow reactors and automated systems are utilized to optimize reaction conditions and enhance the yield and purity of the final product .

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride serves multiple purposes:

- Organic Synthesis: It acts as a versatile building block in organic chemistry, facilitating the construction of more complex molecules.

- Drug Development: Given its structural characteristics, it is a candidate for developing pharmaceuticals with specific biological activities.

- Material Science: The compound can be employed in synthesizing polymers and materials with unique properties .

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3-aminophenyl)acetate | Contains an aminophenyl group without the aminomethyl | Lacks the additional amine functionality |

| Ethyl 2-(3-(aminomethyl)phenyl)acetate | Ethyl group instead of methyl | Larger alkyl group may alter solubility |

| Benzyl 2-(3-(aminomethyl)phenyl)acetate | Benzyl group replacing the methyl ester | Potential for different reactivity due to sterics |

| Methyl 2-(4-aminophenyl)acetate | Amino group in para position | Different spatial orientation affects properties |

The uniqueness of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride lies in its specific substitution pattern on the phenyl ring, which may influence its reactivity and biological activity compared to these similar compounds .